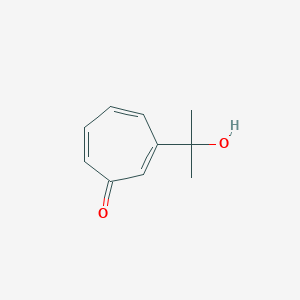![molecular formula C24H23O7P B14323411 3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate CAS No. 106787-11-5](/img/structure/B14323411.png)
3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate typically involves multiple steps:
Formation of the Benzoate Ester: This can be achieved by reacting benzoic acid with an appropriate alcohol under acidic conditions to form the ester linkage.
Introduction of the Phosphoryl Group: The phosphoryl group can be introduced by reacting the benzoate ester with a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base.
Formation of the Final Compound: The final step involves the reaction of the phosphorylated intermediate with a propyl chain containing an oxo group, under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The benzylic positions can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines can be used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, modifying the activity of enzymes and other proteins. The benzoate ester can interact with cellular membranes, potentially altering their properties and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid, 3-(benzoyloxy)-2-oxopropyl bis(phenylmethyl) ester: A closely related compound with similar structural features.
Benzoic acid derivatives: Compounds with similar benzoate ester groups but different substituents.
Phosphorylated esters: Compounds with similar phosphoryl groups but different ester linkages.
Uniqueness
3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate is unique due to its combination of a benzoate ester, a phosphoryl group, and an oxo-propyl chain. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
106787-11-5 |
|---|---|
Molecular Formula |
C24H23O7P |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
[3-bis(phenylmethoxy)phosphoryloxy-2-oxopropyl] benzoate |
InChI |
InChI=1S/C24H23O7P/c25-23(18-28-24(26)22-14-8-3-9-15-22)19-31-32(27,29-16-20-10-4-1-5-11-20)30-17-21-12-6-2-7-13-21/h1-15H,16-19H2 |
InChI Key |
CIRZBJMQEXLFEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OCC(=O)COC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14323330.png)
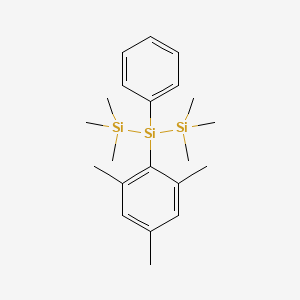
![Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14323339.png)
![1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-thione](/img/structure/B14323347.png)
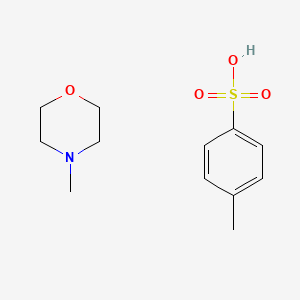

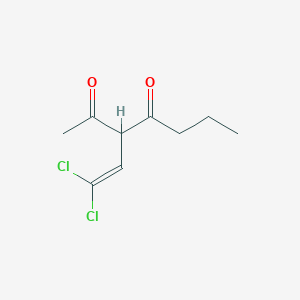
![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)
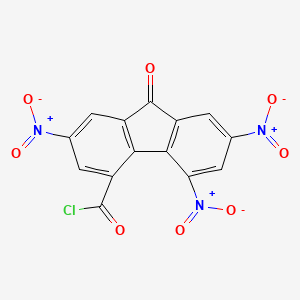
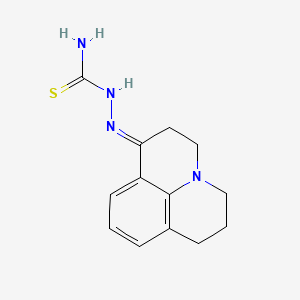
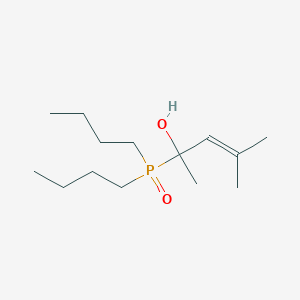
![3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one](/img/structure/B14323405.png)
![1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14323415.png)
